3-(Bromomethyl)cyclobutanone
CAS No.: 463961-43-5
Cat. No.: VC2356665
Molecular Formula: C5H7BrO
Molecular Weight: 163.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 463961-43-5 |
|---|---|
| Molecular Formula | C5H7BrO |
| Molecular Weight | 163.01 g/mol |
| IUPAC Name | 3-(bromomethyl)cyclobutan-1-one |
| Standard InChI | InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 |
| Standard InChI Key | KFXLTMWRAJRYGV-UHFFFAOYSA-N |
| SMILES | C1C(CC1=O)CBr |
| Canonical SMILES | C1C(CC1=O)CBr |
Introduction
Basic Properties and Identification
3-(Bromomethyl)cyclobutanone is characterized by specific chemical identifiers that distinguish it within chemical databases and regulatory frameworks. This compound features a four-membered cyclobutanone ring with a bromomethyl substituent at the 3-position.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical classification systems:
| Identifier Type | Value |
|---|---|
| CAS Number | 463961-43-5 |
| Molecular Formula | C₅H₇BrO |
| Molecular Weight | 163.01 g/mol |
| MDL Number | MFCD17170393 |
| European Community (EC) Number | 870-479-6 |
| DSSTox Substance ID | DTXSID90449146 |
Common Synonyms
The compound is also known by several alternative names in scientific literature and commercial catalogues:
Physical and Chemical Properties
3-(Bromomethyl)cyclobutanone possesses distinct physical and chemical characteristics that influence its handling, storage, and applications in laboratory settings.
Physical State and Appearance
When synthesized, the compound typically appears as a clear brown oil . Commercial preparations of the compound are often stabilized to prevent degradation during storage and transportation.
Stability Considerations
The compound requires stabilization for commercial distribution, with calcium carbonate (CaCO₃) being used as a stabilizing agent in commercial preparations . This stabilization is essential for maintaining the compound's integrity during storage and handling.
| GHS Symbol | Signal Word | Hazard Statements |
|---|---|---|
| GHS07 | Warning | H315-H319-H335 |
These hazard statements correspond to:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Precautionary Measures
The following precautionary statements apply to 3-(Bromomethyl)cyclobutanone:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Synthesis Methods
Information about the synthesis of 3-(Bromomethyl)cyclobutanone in the scientific literature provides insights into its preparation and potential modifications.
Reported Synthesis Approach
Applications in Research
3-(Bromomethyl)cyclobutanone serves as an important chemical building block in various research applications, particularly in organic synthesis.
Synthetic Applications
The compound's value in research stems from its bifunctional nature, featuring:
-
A reactive carbonyl group capable of participating in nucleophilic addition reactions
-
A bromomethyl group that can undergo nucleophilic substitution reactions
These complementary reactive sites enable diverse synthetic transformations, making the compound valuable for constructing more complex molecular architectures.
Related Compounds
Understanding the relationship between 3-(Bromomethyl)cyclobutanone and structurally similar compounds provides context for its chemical behavior and applications.
Structural Analogs
A notable structural analog is 3-[(Benzyloxy)methyl]cyclobutanone (CAS: 172324-67-3), which shares the core cyclobutanone structure but features a benzyloxy substituent in place of the bromine atom . This related compound has the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.238 g/mol.
Comparative Properties
The structural differences between 3-(Bromomethyl)cyclobutanone and its analogs result in distinct physical and chemical properties:
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| 3-(Bromomethyl)cyclobutanone | C₅H₇BrO | 163.01 g/mol | Bromomethyl group |
| 3-[(Benzyloxy)methyl]cyclobutanone | C₁₂H₁₄O₂ | 190.238 g/mol | Benzyloxymethyl group |
These structural variations affect reactivity patterns, potentially providing complementary synthetic utilities.
Regulatory Status
The regulatory status of 3-(Bromomethyl)cyclobutanone provides important context for its use in research and commercial applications.
Transportation Classification
For transportation purposes, hazard class information appears to be unavailable in standard regulatory documentation:
This regulatory profile indicates the specialized nature of the compound and its primary use in controlled research environments rather than widespread commercial applications.
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